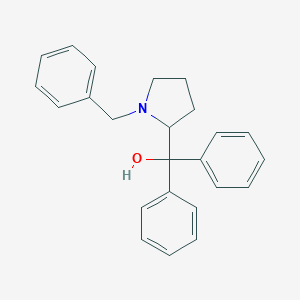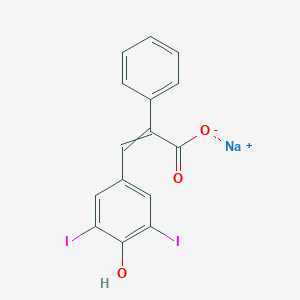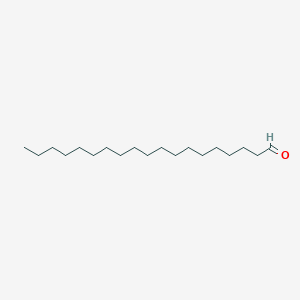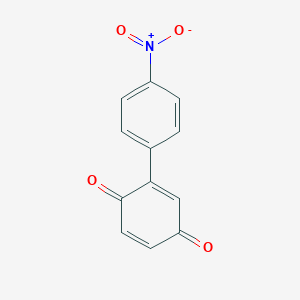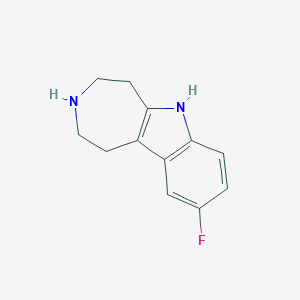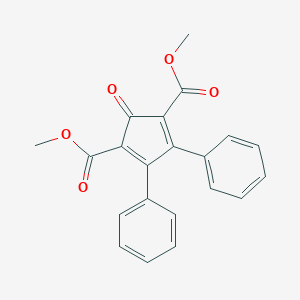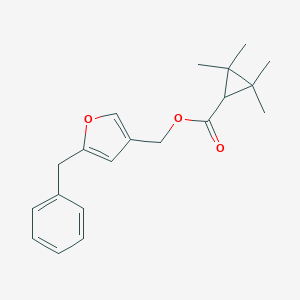![molecular formula C11H20O B095594 Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol CAS No. 16423-26-0](/img/structure/B95594.png)
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol, also known as Endo-THC, is a synthetic cannabinoid that is structurally similar to tetrahydrocannabinol (THC), the main psychoactive component of marijuana. Endo-THC has gained attention in the scientific community due to its potential medical applications, particularly in the treatment of pain, inflammation, and neurological disorders.
Mechanism Of Action
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol exerts its effects by binding to cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain sensation, inflammation, and immune function. Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol acts as a partial agonist at these receptors, meaning that it can activate them to a certain extent but not fully, resulting in a less intense response compared to THC.
Biochemical And Physiological Effects
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that it can reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has several advantages as a research tool. It is a synthetic compound, which means that it can be produced in large quantities with high purity and consistency. This allows for more accurate and reproducible experiments. Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol also has a similar structure to THC, which makes it a useful tool for studying the effects of cannabinoids on the body.
However, there are also limitations to using Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol in lab experiments. Its partial agonist activity means that it may not fully replicate the effects of THC on the body. Additionally, Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has a shorter half-life than THC, which means that its effects may not last as long.
Future Directions
There are several future directions for research on Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol. One area of interest is its potential as a treatment for pain and inflammation in conditions such as arthritis and neuropathic pain. Another area of research is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol, as well as its potential interactions with other drugs.
Synthesis Methods
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the use of various reagents and catalysts to selectively functionalize the starting materials and produce the desired end product. The synthesis of Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has been optimized to improve yields and reduce the number of steps required.
Scientific Research Applications
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has been the subject of extensive scientific research due to its potential medical applications. Studies have shown that Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol has analgesic, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of chronic pain, inflammation, and neurological disorders such as multiple sclerosis and Parkinson's disease.
properties
CAS RN |
16423-26-0 |
|---|---|
Product Name |
Endo-2-[3,3-dimethylbicyclo[2.2.1]hept-2-yl]ethanol |
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)ethanol |
InChI |
InChI=1S/C11H20O/c1-11(2)9-4-3-8(7-9)10(11)5-6-12/h8-10,12H,3-7H2,1-2H3 |
InChI Key |
DUINBOMGEZFPDK-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC(C2)C1CCO)C |
Canonical SMILES |
CC1(C2CCC(C2)C1CCO)C |
Other CAS RN |
16423-26-0 16503-26-7 2226-08-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



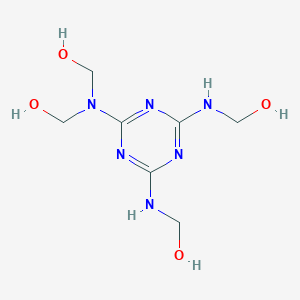
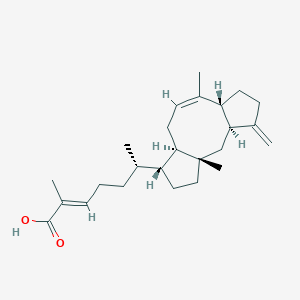

![4-[(Z)-Azepan-1-yliminomethyl]-N,N-dimethylaniline](/img/structure/B95517.png)

![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)

